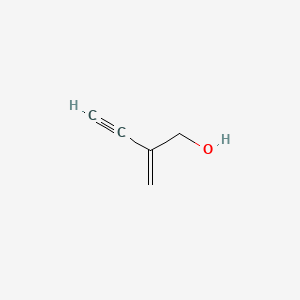
Diammonium oxobis(sulphato(2-)-O)titanate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium oxobis[sulfato(2-)-o]titanate(2-) is a chemical compound with the molecular formula H16N2O18S4Ti2+2 and a molecular weight of 556.12364 . This compound is known for its unique structure, which includes titanium, sulfur, oxygen, and nitrogen atoms. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of diammonium oxobis[sulfato(2-)-o]titanate(2-) involves specific reaction conditions and routes. Typically, the preparation method includes the reaction of titanium compounds with ammonium sulfate under controlled conditions. The exact synthetic routes and industrial production methods are not widely documented, but they generally involve the careful control of temperature, pH, and reactant concentrations to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Diammonium oxobis[sulfato(2-)-o]titanate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.
Substitution: Substitution reactions involving diammonium oxobis[sulfato(2-)-o]titanate(2-) typically involve the replacement of one or more of its ligands with other chemical groups.
Common reagents used in these reactions include strong acids, bases, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diammonium oxobis[sulfato(2-)-o]titanate(2-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Medicine: Research into potential medical applications, such as drug development or diagnostic tools, is ongoing.
Industry: It is utilized in industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism of action of diammonium oxobis[sulfato(2-)-o]titanate(2-) involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its interaction with various enzymes and proteins. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Diammonium oxobis[sulfato(2-)-o]titanate(2-) can be compared with other similar compounds, such as:
- Disodium oxobis[sulfato(2-)-o]zirconate(2-)
- Dihydrogen oxobis[sulfato(2-)-o,o’]zirconate(2-)
- Triammonium tris[sulfato(2-)-o,o’]rhodate(3-)
These compounds share similar structural features but differ in their specific chemical properties and applications. Diammonium oxobis[sulfato(2-)-o]titanate(2-) is unique due to its specific combination of titanium and sulfate groups, which confer distinct reactivity and application potential .
Eigenschaften
CAS-Nummer |
19468-86-1 |
|---|---|
Molekularformel |
H16N2O18S4Ti2+2 |
Molekulargewicht |
556.1 g/mol |
IUPAC-Name |
diazanium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H3N.4H2O4S.2O.2Ti/c;;4*1-5(2,3)4;;;;/h2*1H3;4*(H2,1,2,3,4);;;;/p+2 |
InChI-Schlüssel |
CCIKBHCYENJIRU-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




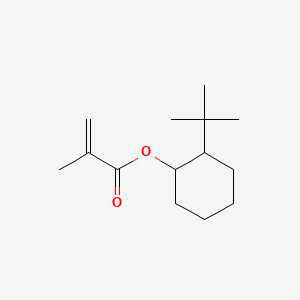
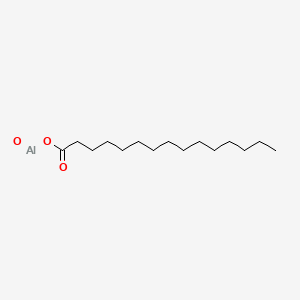
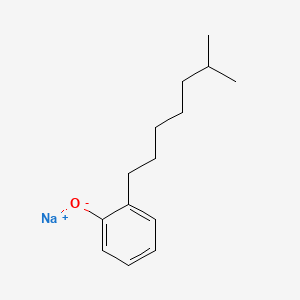
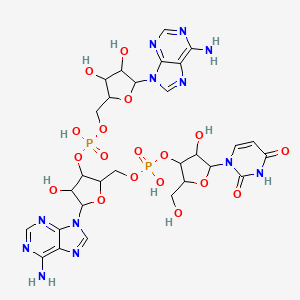
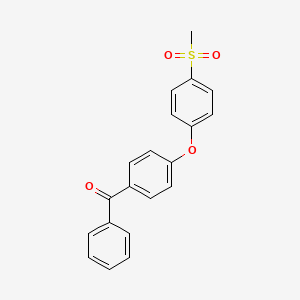




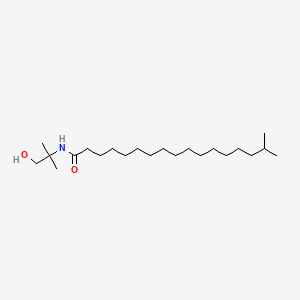
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
